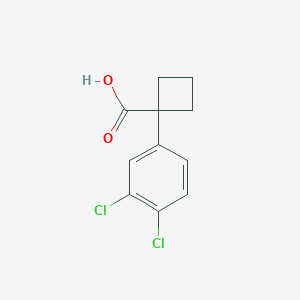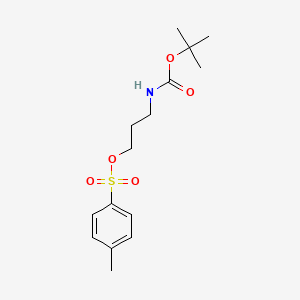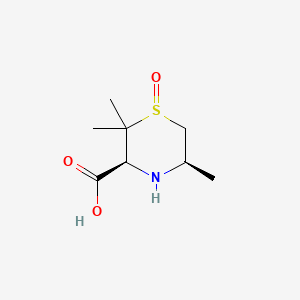![molecular formula C27H30O16 B1601809 Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside CAS No. 143016-74-4](/img/structure/B1601809.png)
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Descripción general
Descripción
La quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido es un glucósido de flavonoides, un tipo de compuesto que se encuentra comúnmente en diversas plantas. Es un derivado de la quercetina, un flavonoide conocido, y se caracteriza por la unión de una glucosa y una ramnosa a la molécula de quercetina. Este compuesto es conocido por sus potenciales beneficios para la salud, incluyendo propiedades antioxidantes, antiinflamatorias y hepatoprotectoras .
Aplicaciones Científicas De Investigación
La quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar reacciones de glicosilación y la síntesis de glucósidos.
Biología: Se estudia su papel en el metabolismo de las plantas y sus posibles efectos en diversos procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antioxidantes, antiinflamatorias y hepatoprotectoras.
Mecanismo De Acción
El mecanismo de acción de la quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de su actividad antioxidante, que implica la eliminación de radicales libres y la reducción del estrés oxidativo. Además, modula varias vías de señalización involucradas en la inflamación y la supervivencia celular, contribuyendo a sus efectos antiinflamatorios y hepatoprotectores .
Análisis Bioquímico
Biochemical Properties
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside interacts with various enzymes, proteins, and other biomolecules. It has been synthesized using two uridine diphosphate-dependent glycosyltransferases (UGTs) in Escherichia coli . The sugar moiety attached to the flavonoid modulates its biological activities .
Cellular Effects
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside has shown protective effects against H2O2-induced oxidative damage in SH-SY5Y human neuronal cells by reducing lipid peroxidation . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside is involved in metabolic pathways, including interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido generalmente implica la glicosilación de la quercetina. Este proceso se puede lograr mediante métodos enzimáticos o químicos. La glicosilación enzimática involucra el uso de glucosiltransferasas, que transfieren la fracción de azúcar a la molécula de quercetina en condiciones suaves. Por otro lado, la glicosilación química involucra el uso de donantes de glucosilo y catalizadores en condiciones de reacción específicas para lograr el glucósido deseado .
Métodos de producción industrial
La producción industrial de la quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido a menudo se basa en enfoques biotecnológicos, incluido el uso de microorganismos genéticamente modificados que pueden producir las glucosiltransferasas necesarias para el proceso de glicosilación. Este método es ventajoso debido a su eficiencia y la capacidad de producir grandes cantidades del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores (por ejemplo, ácidos o bases) para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, se controlan cuidadosamente para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido, cada uno con propiedades químicas y biológicas distintas .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a la quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido incluyen otros glucósidos de quercetina, como:
- Quercetina 3-O-beta-D-glucosil-(1->2)-beta-D-glucósido
- Quercetina 3-O-beta-D-glucurónido
- Quercetina 3-O-beta-D-galactósido
Singularidad
La quercetina 3-O-beta-D-glucosil-(1->2)-ramnósido es única debido a su patrón de glicosilación específico, que influye en su solubilidad, estabilidad y actividad biológica. La presencia de ambos residuos de glucosa y ramnosa aumenta sus potenciales beneficios para la salud y la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXNCCYQRPZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-74-4 | |
| Record name | Quercetin 3-(2-glucosylrhamnoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


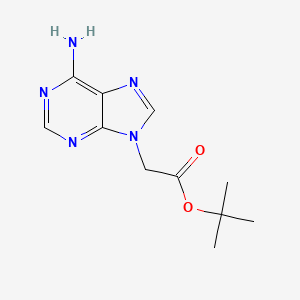

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
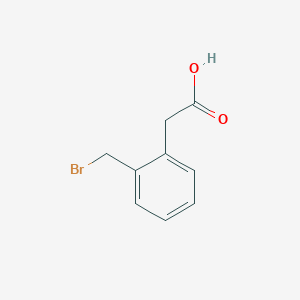

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)




